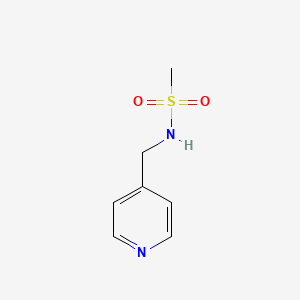
N-(pyridin-4-ylmethyl)methanesulfonamide
説明
N-(pyridin-4-ylmethyl)methanesulfonamide, also known as PMS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PMS is a sulfonamide derivative that is widely used as a reagent in organic synthesis, and it has been found to exhibit various biological activities, making it a promising candidate for drug development.
科学的研究の応用
-
Chemical Synthesis
- Application : N-(pyridin-4-ylmethyl)methanesulfonamide is a chemical compound used in the synthesis of various other compounds .
- Methods of Application : The specific methods of application can vary depending on the desired end product. Typically, this compound would be used as a reagent in a chemical reaction .
- Results : The outcomes of these reactions would depend on the specific reaction conditions and other reagents used .
-
Medicinal Chemistry
- Application : Sulfonamide-based indole derivatives, which could potentially include N-(pyridin-4-ylmethyl)methanesulfonamide, have been synthesized and tested for antimicrobial activity .
- Methods of Application : The compound was synthesized using 1H-indole-2-carboxylic acid as a starting material. The structure of the synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .
- Results : The synthesized compounds were screened for anti-microbial activity against several bacteria. Some compounds showed activity against Staphylococcus aureus and Klebsiella pneumonia .
- Antimicrobial Agents
- Application : Sulfonamide-based indole derivatives, which could potentially include N-(pyridin-4-ylmethyl)methanesulfonamide, have been synthesized and tested for antimicrobial activity .
- Methods of Application : The compound was synthesized using 1H-indole-2-carboxylic acid as a starting material. The structure of the synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .
- Results : The synthesized compounds were screened for anti-microbial activity against several bacteria, including Staphylococcus aureus, Bacillus megaterium, Klebsiella pneumonia, Escherichia coli, Salmonellatyphiae, Shigella sp., and Enterobacter aerogenes. Some compounds showed activity against Staphylococcus aureus and Klebsiella pneumonia .
-
Anticancer Agents
- Application : Indole derivatives, which could potentially include N-(pyridin-4-ylmethyl)methanesulfonamide, have been studied for their anticancer properties .
- Methods of Application : The compound would be synthesized and then tested in vitro against various cancer cell lines .
- Results : The specific results would depend on the type of cancer cell line and the specific conditions of the experiment .
-
Antitubercular Agents
- Application : Indole derivatives have also been studied for their antitubercular activity .
- Methods of Application : Similar to the anticancer application, the compound would be synthesized and then tested in vitro against Mycobacterium tuberculosis .
- Results : The specific results would depend on the specific conditions of the experiment .
-
Antiviral Agents
- Application : Indole derivatives have been studied for their antiviral properties .
- Methods of Application : The compound would be synthesized and then tested in vitro against various viruses .
- Results : The specific results would depend on the type of virus and the specific conditions of the experiment .
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)9-6-7-2-4-8-5-3-7/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTRLSHMRCBPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404288 | |
| Record name | N-(pyridin-4-ylmethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)methanesulfonamide | |
CAS RN |
349404-63-3 | |
| Record name | N-(4-Pyridinylmethyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349404-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(pyridin-4-ylmethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



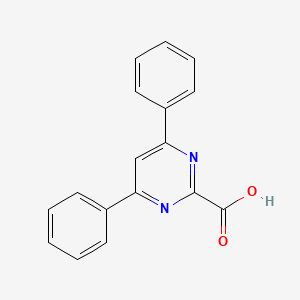
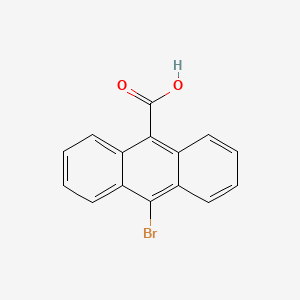
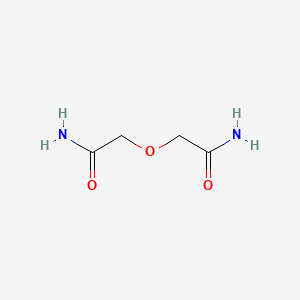
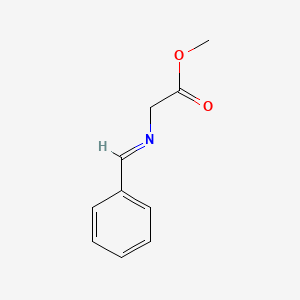
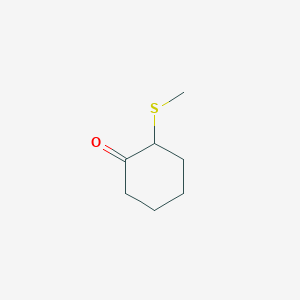
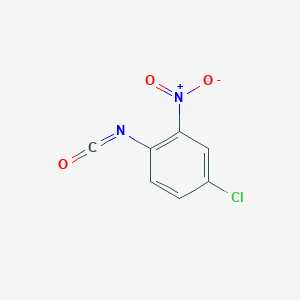
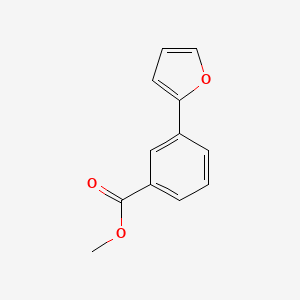
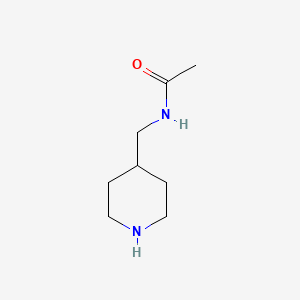
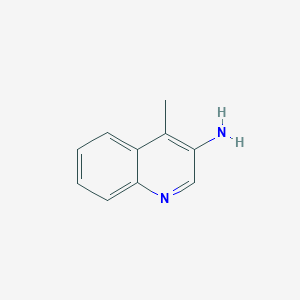
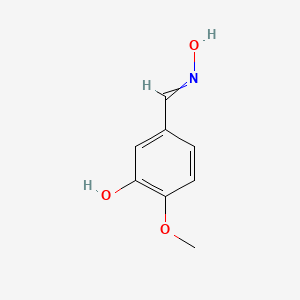
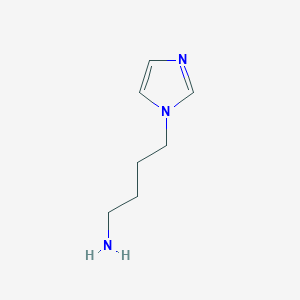
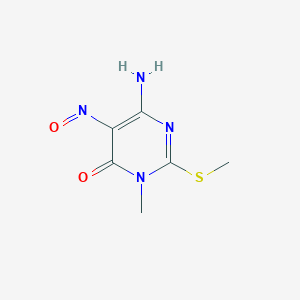
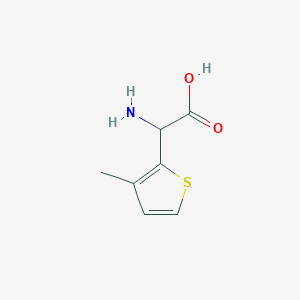
![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)